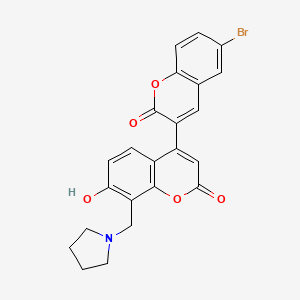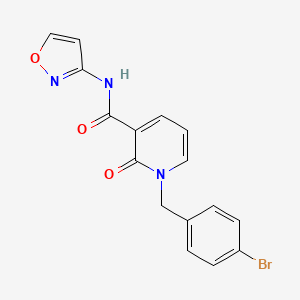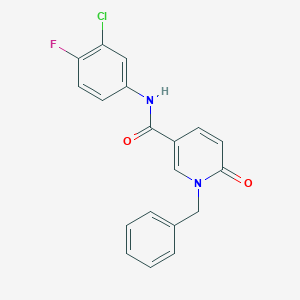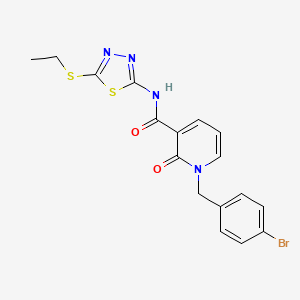![molecular formula C21H16ClN3O2S B11254150 1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254150.png)
1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a benzo[d]thiazolyl group, and a dihydropyridine carboxamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazolyl intermediate: This step involves the reaction of 4-methylbenzo[d]thiazole with appropriate reagents to introduce the desired functional groups.
Formation of the dihydropyridine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the dihydropyridine ring.
Coupling reactions: The final step involves coupling the chlorobenzyl group with the previously formed intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents at the chlorobenzyl position.
科学研究应用
1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic properties, including its activity against specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 4-chlorobenzyl 4-methyl-4H-1,2,4-triazol-3-yl sulfide
- 2-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
Uniqueness
1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C21H16ClN3O2S |
|---|---|
分子量 |
409.9 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-3-2-4-17-19(13)23-21(28-17)24-20(27)15-7-10-18(26)25(12-15)11-14-5-8-16(22)9-6-14/h2-10,12H,11H2,1H3,(H,23,24,27) |
InChI 键 |
QCQAWQJBJKOCTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-({[(3-phenylquinoxalin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11254073.png)
![8-methoxy-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11254076.png)
![Ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11254083.png)
![N-(2,4-difluorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254096.png)
![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide](/img/structure/B11254105.png)

![2-(4-Methoxyphenyl)-6-((4-methylbenzyl)thio)imidazo[1,2-b]pyridazine](/img/structure/B11254117.png)
![4-(dimethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11254125.png)
![4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine](/img/structure/B11254133.png)


![ethyl 4-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11254149.png)


